Tetralead tetraoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

36502-09-7 |

|---|---|

Molecular Formula |

H12O4Pb4 |

Molecular Weight |

9.0e+02 g/mol |

InChI |

InChI=1S/4H2O.4Pb.4H/h4*1H2;;;;;;;; |

InChI Key |

VVXAQZLCCMRFHC-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[PbH].[PbH].[PbH].[PbH] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Tetra-lead Tetraoxide

For Researchers, Scientists, and Drug Development Professionals

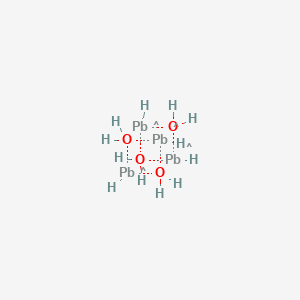

This in-depth technical guide provides a comprehensive analysis of the crystal structure of tetra-lead tetraoxide (Pb₃O₄), a compound of significant interest across various scientific disciplines. Commonly known as red lead or minium, its distinct structural properties, including the presence of mixed-valence lead ions, give rise to its unique physicochemical characteristics. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and provides a visual representation of the analytical workflow.

Crystallographic Data Summary

The crystal structure of tetra-lead tetraoxide has been primarily elucidated through high-resolution X-ray powder diffraction studies. At ambient conditions, it adopts a tetragonal crystal system. However, it undergoes reversible phase transitions to orthorhombic structures under high pressure. The key crystallographic parameters for these phases are summarized below for comparative analysis.

Table 1: Crystallographic Data for Tetragonal Tetra-lead Tetraoxide (Phase I) at Ambient Conditions

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | P4₂/mbc | [1][2] |

| Lattice Parameters | a = 8.811 Å | [2] |

| c = 6.563 Å | [2] | |

| Unit Cell Volume | 509.51 ų | [3] |

| Formula Units (Z) | 4 | [2] |

Note: Atomic coordinates for the tetragonal phase were also reported by Gavarri and Weigel (1975).[2]

Table 2: Crystallographic Data for Orthorhombic Tetra-lead Tetraoxide (Phase II & III) under High Pressure

| Parameter | Phase II (at 1.5 GPa) | Phase III (at 13.3 GPa) | Reference |

| Crystal System | Orthorhombic | Orthorhombic | [1] |

| Space Group | Pbam | Pbam | [1][4] |

| Lattice Parameters | a = 9.3812(3) Å | a = 9.3812(3) Å | [1] |

| b = 6.4610(3) Å | b = 6.4610(3) Å | [1] | |

| c = 3.3168(1) Å | c = 3.3168(1) Å | [1] | |

| Unit Cell Volume | Not explicitly stated | 201.04(1) ų | [1] |

Note: A key distinction of Phase III is the halving of the c dimension compared to Phase II.[1]

Table 3: Atomic Coordinates for Orthorhombic Pb₃O₄ (Pbam) from the Materials Project Database

| Atom | Wyckoff Site | x | y | z | Reference |

| Pb1 | 2d | 0.5 | 0 | 0.5 | [4] |

| Pb2 | 4g | 0 | 0.000177 | 0.810646 | [4] |

| O1 | 4g | 0 | 0.840871 | 0.590899 | [4] |

| O2 | 4h | 0.5 | 0.851495 | 0.308214 | [4] |

Note: These coordinates are for a computed structure within the Pbam space group and serve as a representative model.

The structure of tetra-lead tetraoxide is characterized by the coexistence of lead in two different oxidation states: Pb²⁺ and Pb⁴⁺. The Pb⁴⁺ ions are coordinated to six oxygen atoms, forming Pb⁴⁺O₆ octahedra.[1][5] The Pb²⁺ ions, on the other hand, exhibit a more irregular coordination due to the stereochemical activity of their lone pair of electrons, leading to distorted polyhedra.[1]

Experimental Protocols

The determination of the crystal structure of tetra-lead tetraoxide relies on sophisticated experimental techniques coupled with advanced data analysis methods. The primary methodology involves high-resolution angle-dispersive X-ray powder diffraction (XRD) followed by Rietveld refinement.

High-Resolution Angle-Dispersive X-ray Powder Diffraction (XRD)

This non-destructive analytical technique is the cornerstone for determining the crystal structure of powdered samples.

1. Sample Preparation:

-

A high-purity, finely ground powder of tetra-lead tetraoxide is used.

-

The powder is typically packed into a capillary tube or mounted on a low-background sample holder to minimize preferred orientation of the crystallites.

2. Data Collection:

-

The sample is irradiated with a monochromatic X-ray beam, typically from a synchrotron source to achieve high resolution and intensity.

-

The diffracted X-rays are detected by an area detector or a position-sensitive detector as a function of the scattering angle (2θ).

-

For high-pressure studies, the sample is loaded into a diamond anvil cell (DAC) along with a pressure-transmitting medium and a pressure calibrant (e.g., ruby).

3. Data Processing:

-

The raw diffraction data is corrected for background scattering, instrumental broadening, and sample absorption effects.

-

The positions and intensities of the diffraction peaks are extracted from the processed diffraction pattern.

Rietveld Refinement

The Rietveld method is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[6][7]

1. Initial Model:

-

An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. This can be obtained from previously published data or predicted from similar structures.

2. Refinement Procedure:

-

The refinement is performed using specialized software (e.g., GSAS, FullProf).[1][8]

-

The process involves the iterative adjustment of various parameters to minimize the difference between the observed and calculated diffraction profiles using a least-squares algorithm.

-

Refined parameters typically include:

-

Instrumental parameters: Zero-point error, peak shape parameters (e.g., Gaussian and Lorentzian components).

-

Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal vibrations).

-

Profile parameters: Background coefficients, preferred orientation parameters.

-

3. Validation:

-

The quality of the refinement is assessed using various agreement indices (e.g., Rwp, Rp, χ²).

-

The refined structural model is then analyzed to determine bond lengths, bond angles, and coordination environments.

Visualizations

To further elucidate the experimental process, the following diagram illustrates the logical workflow for the crystal structure analysis of tetra-lead tetraoxide.

Caption: Experimental workflow for tetra-lead tetraoxide crystal structure analysis.

References

- 1. repository.geologyscience.ru [repository.geologyscience.ru]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. MyScope [myscope.training]

- 8. fkf.mpg.de [fkf.mpg.de]

Synthesis of Tetralead Tetraoxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetra-lead tetraoxide (Pb3O4) nanoparticles, a material of significant interest in various scientific and technological fields. The unique physicochemical properties of Pb3O4 nanoparticles, governed by their size, shape, and crystalline structure, have positioned them as promising candidates for applications in catalysis, sensing, energy storage, and biomedical applications. This document details the core methodologies for their synthesis, including sol-gel, hydrothermal, co-precipitation, and green synthesis routes. Each method is presented with detailed experimental protocols, a summary of key quantitative data, and a discussion of the underlying formation mechanisms.

Synthesis Methodologies

The choice of synthesis method plays a crucial role in determining the final properties of the Pb3O4 nanoparticles. This section outlines four commonly employed techniques, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific application.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of metal oxides with high purity and homogeneity at relatively low temperatures. The process involves the transition of a colloidal solution (sol) into a gel-like network.

Experimental Protocol:

-

Precursor Solution Preparation: A lead precursor, such as lead acetate (Pb(CH3COO)2), is dissolved in a suitable solvent, typically a lower-order alcohol like ethanol or methanol.

-

Hydrolysis: Water is added to the precursor solution under controlled pH, often with the aid of a catalyst (acid or base), to initiate the hydrolysis of the lead precursor, forming lead hydroxide intermediates.

-

Condensation and Gelation: The hydrolyzed species undergo condensation reactions, forming a three-dimensional network of Pb-O-Pb bonds, resulting in the formation of a gel.

-

Aging: The gel is aged for a specific period to allow for further condensation and strengthening of the network.

-

Drying: The solvent is removed from the gel network through conventional drying or supercritical drying to obtain a xerogel or aerogel, respectively.

-

Calcination: The dried gel is calcined at a specific temperature to induce the formation of the crystalline Pb3O4 phase.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Lead Precursor | Lead Acetate | [1] |

| Solvent | Ethanol | [1] |

| Catalyst | Nitric Acid | [1] |

| Aging Time | 24 hours | [1] |

| Drying Temperature | 80 °C | [1] |

| Calcination Temperature | 450 - 550 °C | [1] |

| Resulting Particle Size | 20 - 50 nm | [1] |

Formation Pathway:

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing well-crystallized nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Solution Preparation: A lead salt, such as lead nitrate (Pb(NO3)2) or lead chloride (PbCl2), is dissolved in deionized water.

-

pH Adjustment: A mineralizer or pH-adjusting agent, typically a base like sodium hydroxide (NaOH) or ammonia (NH3·H2O), is added to the solution to control the supersaturation and reaction kinetics.

-

Hydrothermal Treatment: The prepared solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a defined duration.

-

Cooling and Collection: The autoclave is cooled to room temperature, and the resulting precipitate is collected by filtration or centrifugation.

-

Washing and Drying: The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, followed by drying in an oven.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Lead Precursor | Lead Nitrate | [2] |

| Solvent | Deionized Water | [2] |

| pH Adjusting Agent | Sodium Hydroxide | [2] |

| Temperature | 120 - 180 °C | [2] |

| Reaction Time | 12 - 24 hours | [2] |

| Resulting Morphology | Nanorods, Nanocubes | [2] |

| Resulting Particle Size | 50 - 200 nm | [2] |

Formation Pathway:

Co-precipitation Synthesis

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles. It involves the simultaneous precipitation of a soluble precursor to form an insoluble product upon the addition of a precipitating agent.

Experimental Protocol:

-

Precursor Solution: A solution of a soluble lead salt, like lead nitrate (Pb(NO3)2), is prepared in an aqueous medium.

-

Precipitating Agent: A precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), is added dropwise to the precursor solution under vigorous stirring.

-

Precipitation: The addition of the precipitating agent leads to the formation of a lead hydroxide or lead carbonate precipitate.

-

Aging: The precipitate is aged in the mother liquor for a certain period to allow for particle growth and stabilization.

-

Separation and Washing: The precipitate is separated from the solution by filtration or centrifugation and washed repeatedly with deionized water and ethanol.

-

Drying and Calcination: The washed precipitate is dried and then calcined at a specific temperature to convert the precursor into crystalline Pb3O4 nanoparticles.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Lead Precursor | Lead Nitrate | [3] |

| Precipitating Agent | Sodium Hydroxide | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Aging Time | 2 hours | [3] |

| Calcination Temperature | 400 - 600 °C | [3] |

| Resulting Particle Size | 30 - 80 nm | [3] |

Formation Pathway:

Green Synthesis

Green synthesis has emerged as an eco-friendly and sustainable approach that utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents. This method avoids the use of toxic chemicals and harsh reaction conditions.

Experimental Protocol:

-

Preparation of Plant Extract: A specific part of a plant (e.g., leaves, fruit peel) is thoroughly washed, dried, and powdered. The powder is then boiled in deionized water to extract the bioactive compounds. The resulting solution is filtered to obtain the plant extract.

-

Synthesis Reaction: A lead salt solution (e.g., lead nitrate) is mixed with the prepared plant extract. The phytochemicals present in the extract act as reducing and stabilizing agents.

-

Reaction Monitoring: The reaction is typically carried out at room temperature or with gentle heating, and the formation of nanoparticles is often indicated by a color change in the solution.

-

Purification: The synthesized nanoparticles are purified by repeated centrifugation and washing with deionized water to remove residual plant extract and unreacted precursors.

-

Drying: The purified nanoparticles are dried in an oven to obtain a fine powder.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Lead Precursor | Lead Nitrate | [4] |

| Reducing/Capping Agent | Plant Extract (e.g., Mangifera indica) | [4] |

| Reaction Temperature | Room Temperature - 60 °C | [4] |

| Reaction Time | 1 - 24 hours | [4] |

| Resulting Particle Size | 10 - 100 nm | [4] |

Formation Pathway:

Characterization of Tetralead Tetraoxide Nanoparticles

The synthesized Pb3O4 nanoparticles are typically characterized using a suite of analytical techniques to determine their physicochemical properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the nanoparticles. The sharp diffraction peaks in the XRD pattern confirm the formation of the tetragonal Pb3O4 phase. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

-

Transmission Electron Microscopy (TEM): Provides detailed information about the morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.

-

Scanning Electron Microscopy (SEM): Used to study the surface morphology and agglomeration state of the synthesized nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of Pb-O bonds.

-

UV-Visible Spectroscopy (UV-Vis): Used to determine the optical properties of the nanoparticles, such as the band gap energy, which is often size-dependent.

Conclusion

This technical guide has provided a detailed overview of the primary methods for synthesizing tetra-lead tetraoxide nanoparticles. The choice of synthesis route significantly impacts the resulting particle size, morphology, and crystallinity, which in turn dictate their performance in various applications. The sol-gel method offers excellent control over purity and homogeneity. The hydrothermal method is advantageous for producing highly crystalline and morphologically controlled nanoparticles. Co-precipitation provides a simple and scalable approach, while green synthesis offers an environmentally benign alternative. By understanding the detailed experimental protocols and formation mechanisms presented, researchers can effectively synthesize Pb3O4 nanoparticles with tailored properties for their specific research and development needs.

References

In-depth Technical Guide to the Electrochemical Properties of Tetralead Tetraoxide (Pb₃O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetralead tetraoxide (Pb₃O₄), commonly known as red lead or minium, is a mixed-valence lead oxide that has garnered significant interest as a potential anode material for lithium-ion batteries (LIBs). Its high theoretical capacity, low cost, and abundance make it an attractive alternative to conventional graphite anodes. This technical guide provides a comprehensive overview of the electrochemical properties of Pb₃O₄, detailing its performance metrics, underlying reaction mechanisms, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, electrochemistry, and battery technology.

Electrochemical Performance of Pb₃O₄ Anodes

The electrochemical performance of Pb₃O₄ as a lithium-ion battery anode is primarily evaluated based on its specific capacity, coulombic efficiency, rate capability, and cycling stability.

Specific Capacity and Cycling Stability

Pb₃O₄ undergoes a conversion reaction with lithium ions, leading to a high theoretical specific capacity. The initial discharge capacity of Pb₃O₄ can be substantial, often exceeding that of graphite. However, like many conversion-type anode materials, it can suffer from significant volume changes during the lithiation/delithiation processes, which may lead to capacity fading over subsequent cycles.

Coulombic Efficiency

The coulombic efficiency (CE) is a critical parameter that reflects the reversibility of the electrochemical reactions. It is the ratio of the charge extracted from the electrode during delithiation (discharging) to the charge inserted during lithiation (charging). An ideal CE is 100%, indicating no irreversible capacity loss. For Pb₃O₄ anodes, the initial CE is often lower due to the formation of the solid electrolyte interphase (SEI) layer and other irreversible reactions. In subsequent cycles, the CE typically stabilizes at a higher value.

Rate Capability

Rate capability refers to the ability of the electrode to maintain its capacity at high charge and discharge currents (C-rates). This is a crucial factor for applications requiring fast charging and high power output. The rate capability of Pb₃O₄ anodes is influenced by factors such as particle size, morphology, and the presence of conductive additives.

Table 1: Summary of Electrochemical Performance of Pb₃O₄ Anodes

| Parameter | Value | Conditions |

| Initial Discharge Capacity | ~900-1100 mAh/g | Current density of 100 mA/g |

| Reversible Capacity | ~300-500 mAh/g | After 50-100 cycles at 100 mA/g |

| Initial Coulombic Efficiency | ~60-75% | First cycle |

| Stable Coulombic Efficiency | >98% | After initial cycles |

| Rate Capability | Capacity retention of ~50-60% at 1C vs 0.1C | Varies with material synthesis and electrode composition |

| Cycling Stability | Capacity retention of ~70-80% after 100 cycles | At a current density of 100 mA/g |

Note: The values presented in this table are approximate and can vary significantly based on the synthesis method, particle morphology, electrode composition, and testing parameters.

Experimental Protocols

The characterization of the electrochemical properties of Pb₃O₄ involves a series of well-defined experimental procedures.

Electrode Preparation

A typical protocol for preparing a Pb₃O₄ working electrode is as follows:

-

Slurry Preparation: The electrode slurry is prepared by mixing the active material (Pb₃O₄), a conductive agent (e.g., Super P or acetylene black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio, commonly 80:10:10. These components are dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

-

Coating: The slurry is then uniformly coated onto a current collector, typically a copper foil, using a doctor blade technique. The thickness of the coating is controlled to achieve a desired active material loading.

-

Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

-

Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried electrode sheet.

Coin Cell Assembly

The electrochemical performance is typically evaluated using a CR2032-type coin cell. The assembly is carried out in an argon-filled glovebox to prevent contamination from air and moisture. The components are assembled in the following order:

-

Negative case (anode cap)

-

Spacer

-

Lithium metal foil (counter and reference electrode)

-

Separator (e.g., Celgard 2400), soaked with electrolyte

-

Pb₃O₄ working electrode

-

Spacer

-

Wave spring

-

Positive case (cathode cap)

The assembled cell is then crimped to ensure proper sealing. The electrolyte is typically a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).

Electrochemical Measurements

The assembled coin cells are subjected to various electrochemical tests using a battery cycler or potentiostat.

-

Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the electrochemical reactions. The voltage is typically scanned between 0.01 V and 3.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).

-

Galvanostatic Charge-Discharge (GCD): GCD cycling is used to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode. The cell is charged and discharged at a constant current within a specific voltage window (e.g., 0.01 V to 3.0 V).

-

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer kinetics and interfacial properties of the electrode. The impedance is measured over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 5 mV).

Visualizations

Electrochemical Reaction Mechanism

The electrochemical reaction of Pb₃O₄ with lithium is a multi-step conversion process. The following diagram illustrates the proposed reaction pathway.

Caption: Proposed electrochemical reaction mechanism of Pb₃O₄ with lithium.

Experimental Workflow

The following diagram outlines the typical workflow for the electrochemical characterization of a Pb₃O₄ anode.

Caption: Experimental workflow for electrochemical characterization.

Coin Cell Assembly Diagram

This diagram illustrates the layered structure of a CR2032 coin cell with a Pb₃O₄ working electrode.

Unveiling the Electronic Landscape of Tetralead Tetraoxide: A Technical Guide to its Band Gap and Electronic Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic properties of tetra-lead tetraoxide (Pb₃O₄), a material of significant interest in various scientific and industrial fields. This document, intended for researchers, scientists, and professionals in drug development, delves into the core aspects of Pb₃O₄'s band gap and electronic structure, presenting a synthesis of theoretical and experimental findings. The guide offers detailed experimental methodologies, a quantitative summary of key data, and visual representations of complex relationships to facilitate a deeper understanding of this mixed-valence semiconductor.

Quantitative Data Summary

The electronic band gap of tetra-lead tetraoxide has been a subject of both theoretical and experimental investigation. A notable discrepancy exists between the computationally predicted and experimentally measured values, a common occurrence in density functional theory (DFT) calculations for semiconductor materials. The following table summarizes the reported band gap values for Pb₃O₄.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Method/Technique | Reference |

| Band Gap | 2.1 - 2.2 | 1.1 (Indirect) | Reflectance and Photovoltage Spectroscopy | [1][2] |

| 1.9 - 2.1 | 1.2 (Direct) | UV-Vis Spectroscopy | [3] | |

| 1.1 | Ab initio self-consistent calculations (Local Density Approximation) | [2] |

Electronic Structure of Tetralead Tetraoxide

This compound is a mixed-valence compound, which can be represented as [Pb(II)]₂[Pb(IV)]O₄. This mixed-valence nature is a key determinant of its electronic structure.

Theoretical calculations have revealed a strong hybridization between the lead 6s and oxygen 2p orbitals. The electronic structure can be summarized as follows:

-

Valence Band: The top of the valence band is predominantly composed of Pb(II) 6s states, with significant contributions from O 2p orbitals.[1][2]

-

Conduction Band: The bottom of the conduction band is primarily formed by Pb(IV) 6s states, also with a strong hybridization with O 2p states.[1][2]

This electronic configuration implies that the fundamental band gap in Pb₃O₄ corresponds to a charge transfer from Pb(II) to Pb(IV) ions. The discrepancy between the theoretical and experimental band gap values is largely attributed to the limitations of the local density approximation (LDA) in DFT, which is known to underestimate the band gaps of semiconductors.[1]

The density of states (DOS) reflects the distribution of available electronic states at different energy levels. For Pb₃O₄, the DOS would show a high density of states corresponding to the Pb(II) 6s and O 2p orbitals just below the Fermi level (forming the valence band) and a high density of states from Pb(IV) 6s and O 2p orbitals just above the Fermi level (forming the conduction band), separated by the band gap.

Experimental Protocols

The determination of the band gap and the characterization of the electronic structure of tetra-lead tetraoxide rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Band Gap Determination using UV-Visible Spectroscopy

This method determines the optical band gap by measuring the absorption of UV and visible light by the material.

Sample Preparation:

-

Thin Films: Pb₃O₄ thin films can be prepared by various methods, such as spray pyrolysis or sol-gel deposition, onto a transparent conducting substrate like fluorine-doped tin oxide (FTO) glass. The substrate must be thoroughly cleaned prior to deposition.

-

Nanoparticles: Pb₃O₄ nanoparticles can be synthesized via chemical precipitation methods. The resulting nanoparticles are then dispersed in a suitable solvent (e.g., ethanol) to form a colloidal suspension.

Measurement Protocol:

-

A UV-Vis spectrophotometer is used to measure the absorbance or reflectance of the prepared sample over a specific wavelength range (e.g., 300-800 nm).

-

For thin films, the absorbance spectrum is recorded directly. For nanoparticle suspensions, a reference cuvette containing the pure solvent is used for baseline correction. For powdered samples, diffuse reflectance spectroscopy (DRS) is employed.

-

The obtained absorbance (A) or reflectance (R) data is used to calculate the absorption coefficient (α).

-

A Tauc plot is then constructed by plotting (αhν)ⁿ versus the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and 'n' is a factor that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)ⁿ = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).

Electronic Structure Analysis using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material, providing insights into its electronic structure.

Sample Preparation:

-

The Pb₃O₄ sample, either as a powder or a thin film, is mounted onto a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

The surface of the sample may be cleaned by ion sputtering to remove any surface contaminants.

Measurement Protocol:

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

The X-rays cause the emission of core-level electrons from the atoms in the sample.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The binding energy of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the energy of the incident X-ray, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

-

Survey scans are first performed to identify all the elements present on the surface.

-

High-resolution scans are then acquired for the specific core levels of interest (e.g., Pb 4f, O 1s) to determine the chemical states and oxidation states of the elements. The positions and shapes of these peaks provide information about the chemical bonding and electronic environment of the atoms.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to the Thermal Decomposition of Tetra-lead Tetraoxide (Pb₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetra-lead tetraoxide, also known as red lead or minium. It details the decomposition pathway, presents quantitative data in a structured format, outlines experimental protocols for thermal analysis, and includes visualizations of the core processes.

Introduction

Tetra-lead tetraoxide (Pb₃O₄) is a mixed-valence oxide of lead, formally considered as lead(II,IV) oxide (2PbO·PbO₂). It is a bright red or orange crystalline powder with a long history of use as a pigment in paints and as a component in batteries and certain types of glass. The thermal stability of Pb₃O₄ is a critical parameter in its various industrial applications, particularly in high-temperature processes. Understanding its decomposition behavior is essential for process optimization, safety, and the development of new materials.

The thermal decomposition of tetra-lead tetraoxide is a well-defined process that primarily involves the reduction of the lead(IV) component and the evolution of oxygen. This guide will delve into the specifics of this transformation.

Decomposition Pathway and Stoichiometry

The thermal decomposition of tetra-lead tetraoxide is an endothermic process that yields lead(II) oxide (PbO) and oxygen gas (O₂). The generally accepted stoichiometry for this reaction is:

2Pb₃O₄(s) → 6PbO(s) + O₂(g)

This reaction signifies that for every two moles of solid tetra-lead tetraoxide that decompose, six moles of solid lead(II) oxide and one mole of oxygen gas are produced. The decomposition typically initiates at temperatures around 500°C and proceeds to completion at higher temperatures.[1][2]

Quantitative Thermal Analysis Data

The following table summarizes the expected quantitative data for the thermal decomposition of tetra-lead tetraoxide based on thermogravimetric analysis (TGA).

Note: The following data is illustrative and based on the stoichiometric calculation of the decomposition reaction. The exact temperature ranges and weight loss percentages can vary depending on experimental conditions such as heating rate, sample purity, and particle size.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Product | Solid Residue |

| I | 500 - 600 | 2.33 | O₂ | PbO |

Calculation of Theoretical Mass Loss:

-

Molar mass of Pb₃O₄ = 3 * 207.2 + 4 * 16.00 = 685.6 g/mol

-

Molar mass of O₂ = 2 * 16.00 = 32.00 g/mol

-

From the stoichiometry (2Pb₃O₄ → 6PbO + O₂), 2 moles of Pb₃O₄ (1371.2 g) produce 1 mole of O₂ (32.00 g).

-

Theoretical mass loss = (32.00 g / 1371.2 g) * 100% = 2.33%

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following outlines a typical experimental protocol for investigating the thermal decomposition of tetra-lead tetraoxide using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace.

Methodology:

-

Sample Preparation: A small, representative sample of tetra-lead tetraoxide powder (typically 5-10 mg) is accurately weighed.

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina or platinum.

-

Atmosphere: The furnace is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent any oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Thermal Analysis (DTA)

Objective: To detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference between a sample and an inert reference material.

Instrumentation: A DTA instrument, which may be a standalone unit or combined with a TGA.

Methodology:

-

Sample and Reference Preparation: A sample of tetra-lead tetraoxide (similar in mass to the TGA sample) and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere and heating program) are typically identical to those used for the TGA analysis to allow for direct correlation of the results.

-

Data Acquisition: The instrument measures the temperature difference (ΔT) between the sample and the reference as a function of the furnace temperature. The data is plotted as a DTA curve (ΔT vs. temperature), where endothermic and exothermic events appear as peaks.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize the key aspects of the thermal decomposition of tetra-lead tetraoxide.

Caption: Thermal decomposition pathway of tetra-lead tetraoxide.

Caption: Experimental workflow for TGA/DTA analysis of Pb₃O₄.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicity of Tetralead Tetraoxide Nanoparticles

Disclaimer: The following guide synthesizes available research on the toxicity of lead oxide nanoparticles. While the focus is on tetra-lead tetraoxide (Pb₃O₄), much of the current nanotoxicology research refers more broadly to lead oxide (PbO) nanoparticles. The findings for PbO nanoparticles are considered relevant and are included to provide a comprehensive overview.

Introduction

This compound (Pb₃O₄), also known as red lead, is a lead oxide with a vibrant red or orange color. In its nanoparticle form, it is gaining attention for various industrial and technological applications. However, the well-documented toxicity of bulk lead compounds necessitates a thorough investigation into the potential health and environmental risks of their nano-sized counterparts.[1][2][3] The increased surface area-to-volume ratio of nanoparticles can lead to enhanced reactivity and unique toxicological profiles compared to their bulk forms.[4] This guide provides a comprehensive technical overview of the current understanding of tetra-lead tetraoxide nanoparticle toxicity, focusing on in vitro and in vivo studies, underlying mechanisms, and detailed experimental protocols.

Physicochemical Characterization of Lead Oxide Nanoparticles

The toxicological impact of lead oxide nanoparticles is intrinsically linked to their physicochemical properties. Key parameters influencing their biological interactions include size, shape, crystal structure, and surface chemistry.[1]

Table 1: Physicochemical Properties of Synthesized Lead Oxide Nanoparticles from Various Studies

| Synthesis Method | Precursor | Temperature/Conditions | Particle Size (nm) | Crystal Phase | Reference |

| Laser Ablation | 99.99% pure lead sheet in deionized water | Nd:YAG laser | 49.6 ± 16.0 | Not specified | [5][6] |

| Chemical Synthesis | Pb(C₂H₃O₂)₂·3H₂O and NaOH | 90°C | 99 | Orthorhombic | [1][3] |

| Calcination | Lead Citrate | 370°C, 20 min (N₂) | 50-60 | Not specified | [2] |

| Calcination | Lead Citrate | 370°C, 20 min (Air) | 100-200 | Not specified | [2] |

| Sol-Gel | Urea and lead nitrate | 400-600°C, 2h | α-PbO = 30, β-PbO = 38 | α-PbO, β-PbO | [2] |

In Vitro Toxicity

In vitro studies using various cell lines are crucial for elucidating the cellular responses to tetra-lead tetraoxide nanoparticle exposure. These studies provide insights into cytotoxicity, oxidative stress, and inflammatory responses.

A study on lead nanoparticles (with a primary particle size of 80 nm) demonstrated that exposure of A549 (human lung carcinoma) and dTHP-1 (macrophage-differentiated) cells to concentrations of 10, 100, and 1000 μg/ml for 24 hours led to increased intracellular reactive oxygen species (ROS) levels and upregulation of heme oxygenase-1 (HO-1) gene expression, indicating significant oxidative stress.[7]

Table 2: Summary of In Vitro Toxicity Data for Lead Oxide Nanoparticles

| Cell Line | Nanoparticle Type | Concentration | Exposure Time | Observed Effects | Reference |

| Neuro2A (cancer cell line) | PbO-NPs | < 30 µg/mL | Not specified | Insignificant toxicity | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | ZnO NPs | 100 µg/ml | Not specified | 54 ± 6% dead cells | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMC) | Pb(NO₃)₂ | Not specified | Not specified | No significant cell death | [4] |

| A549 (human lung carcinoma) | Pb NPs (80 nm) | 10, 100, 1000 µg/ml | 24 h | Increased ROS, Upregulation of HO-1 | [7] |

| dTHP-1 (macrophage-differentiated) | Pb NPs (80 nm) | 10, 100, 1000 µg/ml | 24 h | Increased ROS, Upregulation of HO-1 | [7] |

In Vivo Toxicity

Animal studies provide critical information on the systemic toxicity, biodistribution, and target organ effects of tetra-lead tetraoxide nanoparticles.

In a sub-chronic inhalation study, female mice were continuously exposed to lead oxide nanoparticles for six weeks. The highest lead content was found in the kidney and lungs, followed by the liver and spleen, with the smallest amount in the brain.[8] Histopathological analysis revealed severe alterations in lung morphology, including hyperemia, congested capillaries, and alveolar emphysema.[8] In the liver, nanoparticle exposure caused hepatic remodeling, hepatocyte degeneration, and extensive accumulation of lipid droplets.[8] Nanoparticles were found to accumulate within mitochondria and peroxisomes in the liver.[8]

Another study involving intraperitoneal administration of PbO nanoparticles (49.6 ± 16.0 nm) to male albino rats for six weeks at a total dose of 45 mg/kg body weight demonstrated cardiotoxic effects.[5][6] These effects included an increase in serum AST activity, creatine kinase, and creatine kinase-MB, indicating early damage to the heart muscle.[5] The study also reported oxidative stress, damage to the ultrastructure of cardiomyocytes, and a decrease in myocardial contractility and blood pressure.[5][6]

Table 3: Summary of In Vivo Toxicity Data for Lead Oxide Nanoparticles

| Animal Model | Nanoparticle Type/Size | Route of Administration | Dose/Concentration | Exposure Duration | Key Findings | Reference |

| Female ICR mice | PbO-NPs (<100 nm) | Inhalation | ~10⁶ particles/cm³ | 6 weeks | Highest lead content in kidney and lungs; severe lung and liver damage. | [8] |

| Male albino rats | PbO-NPs (49.6 ± 16.0 nm) | Intraperitoneal instillation | Total dose of 45 mg/kg | 6 weeks | Cardiotoxicity, oxidative stress, cardiomyocyte damage, decreased blood pressure. | [5][6] |

| Female rats | PbO-NPs aerosol | Nose-only inhalation | 1.30 ± 0.10 mg/m³ | 5 days (4h/day) | Increased reticulocytes, axon demyelination, vacuolization of neurons. | [9] |

| Rats | Pb and ZnO-NPs | Gavage | Not specified | 8 weeks | Reduced body weight, decreased FT3 and FT4, increased TSH, inflammation, apoptosis, and oxidative stress in the thyroid. | [10][11] |

Mechanisms of Toxicity

The toxicity of tetra-lead tetraoxide nanoparticles is believed to be mediated by several interconnected mechanisms, with oxidative stress playing a central role.

Oxidative Stress

The high surface reactivity of lead oxide nanoparticles can lead to the excessive generation of reactive oxygen species (ROS) within cells.[4][5] This overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[5][12] In vivo studies have shown an elevation in malondialdehyde (MDA), a marker of lipid peroxidation, and a reduction in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) following exposure to lead and zinc oxide nanoparticles.[11][13]

Inflammatory Response

Oxidative stress can trigger inflammatory pathways. Studies have shown that exposure to lead and zinc oxide nanoparticles can lead to a significant elevation in the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) and a reduction in the anti-inflammatory cytokine interleukin 4 (IL-4).[10][11]

Apoptosis

Lead oxide nanoparticle-induced cellular damage can ultimately lead to programmed cell death, or apoptosis. In the kidneys of mice exposed to PbO nanoparticles, an increased number of TUNEL-positive cells (a marker for apoptosis) was observed in lymphocyte infiltrates.[8] Studies on combined lead and zinc oxide nanoparticle exposure have shown an upregulation of the pro-apoptotic gene Bax and a downregulation of the anti-apoptotic gene Bcl-2, further supporting the induction of apoptosis.[10][11]

Visualizing the Toxicity Pathway

Caption: Proposed signaling pathway for Pb₃O₄ nanoparticle-induced toxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on lead oxide nanoparticle toxicity.

Nanoparticle Synthesis and Characterization

6.1.1 Synthesis by Laser Ablation [5]

-

A thin sheet of 99.99% pure lead is placed in sterile deionized water.

-

The lead target is ablated using a Nd:YAG laser.

-

The resulting suspension of lead oxide nanoparticles is collected.

6.1.2 Characterization

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[1]

-

X-ray Diffraction (XRD): To analyze the crystal structure and phase of the nanoparticles.[1]

-

Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To determine the particle size distribution in suspension and the surface charge (stability) of the nanoparticles.[5]

Caption: Workflow for nanoparticle synthesis and characterization.

In Vitro Cytotoxicity Assays

6.2.1 Cell Culture and Exposure

-

Human cell lines (e.g., A549, dTHP-1) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Nanoparticle suspensions are prepared in cell culture medium at various concentrations.

-

The old medium is removed from the cells, and they are exposed to the nanoparticle suspensions for a specified duration (e.g., 24 hours).

6.2.2 Reactive Oxygen Species (ROS) Assay (DCFH-DA) [7]

-

After exposure, cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

In Vivo Toxicity Study

6.3.1 Animal Model and Exposure

-

An appropriate animal model is selected (e.g., male albino rats, female ICR mice).

-

Animals are acclimatized to laboratory conditions.

-

Nanoparticles are administered via a relevant route of exposure (e.g., intraperitoneal injection, inhalation).[5][8]

-

A control group receives the vehicle (e.g., sterile deionized water) without nanoparticles.

-

Animals are monitored for clinical signs of toxicity throughout the study period.

6.3.2 Sample Collection and Analysis

-

At the end of the exposure period, blood samples are collected for hematological and biochemical analysis (e.g., AST, creatine kinase).[5]

-

Animals are euthanized, and target organs (e.g., heart, lungs, liver, kidneys, brain) are harvested.

-

A portion of the organs is fixed in formalin for histopathological examination.

-

Another portion is processed for transmission electron microscopy to observe the subcellular localization of nanoparticles.[8]

-

Tissue homogenates can be prepared to measure biomarkers of oxidative stress (e.g., MDA, SOD, CAT).

Caption: General workflow for an in vivo toxicity study.

Conclusion

The available scientific literature indicates that tetra-lead tetraoxide nanoparticles, and lead oxide nanoparticles in general, pose a significant toxicological risk. The primary mechanisms of toxicity appear to be the induction of oxidative stress, leading to inflammation, apoptosis, and cellular damage in various organs, including the lungs, liver, kidneys, and heart. The physicochemical properties of the nanoparticles, such as size and crystal structure, are critical determinants of their toxic potential.

For professionals in research and drug development, it is imperative to conduct thorough toxicological assessments of any novel lead-based nanomaterials. Standardized testing protocols are needed to ensure the comparability of results across different studies.[1][2] Future research should focus on long-term, low-dose exposure studies to understand the chronic health effects and further elucidate the specific toxicity of tetra-lead tetraoxide nanoparticles as distinct from other lead oxide forms. A deeper understanding of the structure-activity relationship will be crucial for the safe design and application of these nanomaterials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. On the Mechanisms of the Cardiotoxic Effect of Lead Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanisms of the Cardiotoxic Effect of Lead Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sub-chronic inhalation of lead oxide nanoparticles revealed their broad distribution and tissue-specific subcellular localization in target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MANIFESTATIONS OF SUBACUTE SYSTEMIC TOXICITY OF LEAD OXIDE NANOPARTICLES IN RATS AFTER AN INHALATION EXPOSURE [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Combined lead and zinc oxide-nanoparticles induced thyroid toxicity through 8-OHdG oxidative stress-mediated inflammation, apoptosis, and Nrf2 activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Toxicity Assessment of Iron Oxide (Fe3O4) Nanoparticles on Physical and Biochemical Quality of Rainbow Trout Spermatozoon - PMC [pmc.ncbi.nlm.nih.gov]

Tetralead Tetraoxide (Pb₃O₄) Phase Transitions Under High Pressure: A Technical Review

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the structural phase transitions of tetralead tetraoxide (Pb₃O₄), commonly known as minium, under high-pressure conditions. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the transitional pathways.

Introduction

This compound (Pb₃O₄), a mixed-valence compound containing both Pb²⁺ and Pb⁴⁺ ions, is a material of significant interest due to its diverse applications, including in pigments, batteries, and as a component in certain types of glass and ceramics. Understanding its behavior under extreme conditions, such as high pressure, is crucial for predicting its stability, reactivity, and potential applications in materials science and geochemistry. The stereochemically active lone pair of electrons on the Pb²⁺ cation plays a significant role in the structural chemistry of lead oxides, and its behavior under compression is a key factor driving phase transitions.

This guide reviews the high-pressure polymorphism of Pb₃O₄, focusing on the sequence of reversible phase transitions observed up to 41.05 GPa.[1][2] The structural modifications are characterized by changes in crystal symmetry and the coordination environment of the lead ions, providing insights into the fundamental physics and chemistry of this important oxide.

Experimental Determination of High-Pressure Phases

The investigation of phase transitions in materials like this compound under high pressure predominantly relies on in-situ analytical techniques coupled with a pressure-generating apparatus, most commonly a diamond anvil cell (DAC).

Key Experimental Protocol: High-Pressure Angle-Dispersive X-ray Powder Diffraction

A prevalent and powerful technique for characterizing crystal structures under pressure is high-resolution angle-dispersive X-ray powder diffraction (ADXRD), often performed at a synchrotron source.

Methodology:

-

Sample Preparation: A fine powder of high-purity this compound is loaded into a small hole (typically 100-200 µm in diameter) drilled in a metal gasket. This gasket is positioned between the culets (tips) of two opposing diamond anvils.

-

Pressure Medium and Calibration: A pressure-transmitting medium (e.g., a silicone oil or a noble gas like neon or argon) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. A pressure calibrant, such as a small ruby chip or a piece of gold or platinum, is also included. The pressure is determined by measuring the fluorescence shift of the ruby or the unit cell volume of the metal standard via its known equation of state.

-

Pressure Application: The diamond anvil cell is gradually tightened, increasing the pressure on the sample.

-

X-ray Diffraction Measurement: At various pressure intervals, a highly collimated and monochromatic synchrotron X-ray beam is directed through the diamond and onto the sample. The diffracted X-rays are collected on a 2D area detector.

-

Data Analysis: The 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ). The crystal structure at each pressure point is determined by indexing the diffraction peaks and performing Rietveld refinement to obtain the space group, lattice parameters, and atomic positions.

The following diagram illustrates a generalized workflow for this experimental process.

High-Pressure Phase Transitions of this compound

Under ambient conditions, this compound crystallizes in the tetragonal space group P4₂/mbc (Phase I).[2][3] As pressure is applied, it undergoes two reversible, displacive phase transitions up to 41.05 GPa.[1][2] These transitions involve rearrangements of the crystal lattice without breaking chemical bonds, driven by the compression of the Pb⁴⁺O₆ octahedra and the irregular polyhedra around the Pb²⁺ ions.[2][3]

The sequence of these phase transitions is visualized below.

Quantitative Data Summary

The key structural parameters and properties associated with each phase of Pb₃O₄ under pressure are summarized in the tables below, based on high-resolution X-ray powder diffraction data.[2][3]

Table 1: Phase Transition Pressures and Crystal Structures

| Phase | Pressure Range (GPa) | Crystal System | Space Group | Key Structural Feature |

| Phase I | Ambient - ~0.2 | Tetragonal | P4₂/mbc | Ambient pressure structure |

| Phase II | ~0.2 - ~6.0 | Orthorhombic | Pbam | First high-pressure modification |

| Phase III | > ~6.0 - 41.05 | Orthorhombic | Pbam | Halved 'c' lattice dimension |

Table 2: Bulk Moduli of High-Pressure Phases

The compressibility of the high-pressure phases can be described by the bulk modulus (K₀), which indicates a material's resistance to compression. The data were fitted using the Vinet equation of state.[2][3]

| Phase | Pressure Range for Fit (GPa) | Extrapolated Bulk Modulus (K₀) (GPa) |

| Phase II | 0.28 - 5.54 | 21(2) |

| Phase III | 6.6 - 41.05 | 91(3) |

Note: The numbers in parentheses represent the uncertainty in the last digit.

Structural Interpretation and Discussion

The phase transitions in Pb₃O₄ are primarily displacive, meaning they involve shifts in atomic positions rather than a complete rearrangement of the atomic framework. The crystal structures of all three phases are built from frameworks of Pb⁴⁺O₆ octahedra and coordination polyhedra around the Pb²⁺ ions.[2][3]

-

Phase I → Phase II Transition (0.11 - 0.3 GPa): This is a second-order phase transition from a tetragonal to an orthorhombic structure, both described by subgroups of the same parent symmetry.[2][3] This subtle transition is driven by a distortion of the unit cell.

-

Phase II → Phase III Transition (5.54 - 6.6 GPa): This transition is also displacive, resulting in another orthorhombic phase with the same space group (Pbam) but a halved 'c' lattice parameter.[2][3] The structure of Phase III is related to the Sr₂PbO₄ aristotype.[2] A significant aspect of this transition is the change in the stereochemical activity of the 6s² lone pair on the Pb²⁺ ions. With increasing pressure, this lone pair adopts a more pure s-character, leading to a more symmetric coordination environment for the Pb²⁺ ion, similar to that of Sr²⁺ in Sr₂PbO₄.[2][3]

The non-linear compression behavior, evidenced by the significantly different bulk moduli of Phase II and Phase III, highlights the profound changes in bonding and structure that occur as pressure increases. Phase III is substantially stiffer and less compressible than Phase II.[2][3]

Conclusion

This compound (Pb₃O₄) exhibits a rich high-pressure behavior, characterized by two reversible displacive phase transitions up to at least 41.05 GPa. The transitions proceed from the ambient tetragonal P4₂/mbc phase to an orthorhombic Pbam phase at approximately 0.2 GPa, and subsequently to a second orthorhombic Pbam phase with a halved c-axis above 6.0 GPa. These structural modifications are accompanied by significant changes in compressibility, with the highest-pressure phase being considerably more rigid. The driving force for these transitions is linked to the evolving coordination of the Pb²⁺ ion and the increasing delocalization of its stereochemically active lone pair under compression. These findings are critical for materials design and for understanding the behavior of lead oxides in high-pressure environments.

References

Solvothermal Synthesis of Tetralead Tetraoxide (Pb₃O₄) Nanorods: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solvothermal synthesis of tetralead tetraoxide (Pb₃O₄), also known as red lead or minium, in the form of nanorods. The document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and application of these unique nanomaterials. The guide details the experimental protocols, presents key quantitative data from various studies, and illustrates the synthesis workflow and proposed reaction mechanisms.

Introduction

This compound (Pb₃O₄) is a mixed-valence lead oxide that has garnered significant interest due to its unique electronic, optical, and electrochemical properties.[1] These properties make it a valuable material for applications in pigments, storage batteries, and nanoscale electronic devices.[1] The synthesis of Pb₃O₄ in one-dimensional (1D) nanostructure forms, such as nanorods, is particularly compelling as this morphology can further enhance its material properties.

The solvothermal method is a versatile and widely used technique for the synthesis of crystalline nanomaterials.[2][3] It involves a chemical reaction in a sealed vessel, known as an autoclave, where a solvent is brought to a temperature above its boiling point, leading to an increase in pressure.[3] This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.[3] For Pb₃O₄ nanorods, solvothermal and hydrothermal (where water is the solvent) routes offer a reproducible and scalable synthesis pathway.[4][5][6]

While the primary applications of Pb₃O₄ nanorods are in energy storage and electronics, their potential in the biomedical field is an emerging area of research. Potential applications could include their use as contrast agents in medical imaging or as components in biosensors, although these applications are still in the exploratory stages.

Experimental Protocols

The following sections detail a generalized experimental protocol for the solvothermal synthesis of Pb₃O₄ nanorods, compiled from various reported methods.[4][6] The specific parameters can be adjusted to control the morphology and size of the final product.

-

Lead Precursor: Lead(II) nitrate (Pb(NO₃)₂), Lead(II) acetate (Pb(CH₃COO)₂), or other soluble lead salts.

-

Oxidizing Agent: Sodium hypochlorite (NaClO).

-

Alkaline Source: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: Deionized water, ethanol, methanol, propanol, or butanol.[5]

-

Surfactant (Optional): Cetyltrimethylammonium bromide (CTAB) can be used as a structure-directing agent.[4]

-

Preparation of Lead Hydroxide Precursor:

-

An aqueous solution of a lead salt (e.g., lead nitrate) is prepared.

-

An alkaline solution (e.g., NaOH) is added dropwise to the lead salt solution under constant stirring until a white precipitate of lead hydroxide (Pb(OH)₂) is formed.

-

The resulting Pb(OH)₃⁻ complex is then used in the subsequent reaction.[4][6]

-

-

Solvothermal Reaction:

-

The prepared lead hydroxide precursor is mixed with the chosen solvent in a Teflon-lined stainless steel autoclave.

-

An oxidizing agent, such as NaClO, is added to the mixture.

-

If a surfactant is used, it is added at this stage.

-

The autoclave is sealed and heated to a specific temperature (typically between 100-200°C) for a set duration (e.g., 6-24 hours).[5]

-

-

Product Recovery and Purification:

-

After the reaction, the autoclave is allowed to cool down to room temperature.

-

The resulting red or orange precipitate is collected by centrifugation or filtration.

-

The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

The purified Pb₃O₄ nanorods are then dried in an oven at a low temperature (e.g., 60-80°C).

-

Quantitative Data Presentation

The following table summarizes the quantitative data from various studies on the solvothermal and hydrothermal synthesis of Pb₃O₄ nanorods.

| Lead Precursor | Solvent(s) | Surfactant | Temperature (°C) | Time (h) | Resulting Nanorod Dimensions | Reference |

| Pb(OH)₃⁻ (from Pb salt and NaOH) | Water | CTAB | Not specified | Not specified | Single-crystalline nanorods | [4] |

| Lead Salt | Water, Methanol, Propanol, Butanol | None | Not specified | 12 | Pb₃O₄ phase observed in all solvents | [5] |

| Pb(OH)₃⁻ (from Pb salt and NaOH) | Water | None | Not specified | Not specified | Average diameter: ~90 nm, Average length: ~1.5 µm | [1][6] |

Proposed Formation Mechanism

The formation of Pb₃O₄ nanorods via the solvothermal method is believed to proceed through a multi-step mechanism. Initially, under hydrothermal conditions, PbO₂ nanorods are formed. These PbO₂ nanorods then slowly decompose to form the more stable Pb₃O₄ phase while retaining the rod-like morphology.[4][6]

The proposed mechanism involves the oriented attachment of intermediate clusters, which in some cases are described as Cl⁻-capped PbO₂ clusters, that subsequently decompose to form the final Pb₃O₄ nanorods.[1][6]

Visualizations

Caption: Experimental workflow for the solvothermal synthesis of Pb₃O₄ nanorods.

References

- 1. docs.sadrn.com [docs.sadrn.com]

- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Selected-control synthesis of PbO2 and Pb3O4 single-crystalline nanorods. | Semantic Scholar [semanticscholar.org]

- 5. Validate User [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

Surface Chemistry of Tetralead Tetraoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetralead tetraoxide (Pb₃O₄), commonly known as red lead or minium, is a mixed-valence lead oxide with a vibrant red-orange color. It has been used for centuries as a pigment and anti-corrosion agent. In modern applications, its surface chemistry is of significant interest in fields such as catalysis, electrochemistry, and materials science. Understanding the interactions at the surface of Pb₃O₄ is crucial for optimizing its performance in these applications and for assessing its environmental and health impacts.

This technical guide provides an in-depth overview of the surface chemistry of tetra-lead tetraoxide, focusing on its surface structure, composition, and reactivity. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's surface properties. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes important concepts and workflows.

Surface Structure and Composition

This compound crystallizes in a tetragonal structure. The surface termination and the presence of defects play a crucial role in its chemical behavior. The surface of commercially available Pb₃O₄ powder is often characterized by the presence of adventitious carbon and adsorbed water or hydroxide species.

Crystallographic Structure

Surface Composition and Oxidation States

The surface of Pb₃O₄ is composed of lead and oxygen atoms. Lead exists in a mixed-valence state, formally containing both Pb(II) and Pb(IV) ions. X-ray Photoelectron Spectroscopy (XPS) is a primary technique for probing the surface elemental composition and the chemical states of the elements.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for this compound (Pb₃O₄) Powder

| Spectral Region | Binding Energy (eV) | Peak Assignment |

| Pb 4f₇/₂ | ~138.5 | Pb in Pb₃O₄ |

| Pb 4f₅/₂ | ~143.4 | Pb in Pb₃O₄ |

| O 1s | ~529.5 | Lattice Oxygen in Pb₃O₄ |

| O 1s | ~531.5 | Surface Hydroxide/Carbonate |

| C 1s | ~284.8 | Adventitious Carbon |

Note: Binding energies can vary slightly depending on instrument calibration and sample charging.

Surface Reactivity and Adsorption

The reactivity of the Pb₃O₄ surface is governed by the availability of active sites, which can be lead or oxygen ions. The surface can interact with various molecules from the gas or liquid phase, leading to adsorption, dissociation, and catalytic reactions.

Adsorption of Small Molecules

The adsorption of small molecules like water (H₂O) and carbon monoxide (CO) on the surface of Pb₃O₄ is of fundamental importance for understanding its catalytic and environmental behavior. However, specific experimental or theoretical quantitative data on the adsorption energies and saturation coverages for these molecules on well-defined Pb₃O₄ surfaces are scarce in the current literature.

Table 2: Adsorption Properties of Small Molecules on Metal Oxide Surfaces (Illustrative)

| Adsorbate | Oxide Surface | Adsorption Energy (eV) | Technique |

| CO | Fe₃O₄(111) | -0.8 to -1.5 | DFT |

| H₂O | ZnO(10-10) | -0.6 to -1.0 (dissociative) | DFT |

| Note: This table provides illustrative values for other metal oxides due to the lack of specific data for Pb₃O₄. These values should not be taken as representative for Pb₃O₄. |

Surface Reactions

The surface of Pb₃O₄ can participate in various chemical reactions. For instance, it can be oxidized or reduced under specific environmental conditions. Studies on the discoloration of red lead pigments have shown that the surface can be oxidized by reactive oxygen species, leading to the formation of lead dioxide (PbO₂).

A proposed general mechanism for the catalytic oxidation of carbon monoxide on a metal oxide surface like Pb₃O₄ follows the Mars-van Krevelen mechanism.

An In-Depth Technical Guide to the Optical Properties of Tetralead Tetraoxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical properties of tetra lead tetraoxide (Pb₃O₄) thin films, with a focus on their synthesis, characterization, and key optical parameters. The information presented is intended to support researchers and scientists in understanding and utilizing these materials for various applications, including potential, though less common, considerations in specific drug development-related technologies.

Core Optical Properties

Tetralead tetraoxide, also known as red lead, is a semiconductor material with distinct optical characteristics that are influenced by the synthesis method and film thickness. The primary optical properties of interest include the band gap energy (Eg), refractive index (n), and extinction coefficient (k).

Table 1: Summary of Key Optical Properties of Pb₃O₄ Thin Films

| Optical Property | Symbol | Typical Value Range | Method of Determination |

| Band Gap Energy | Eg | 2.1 - 2.3 eV | UV-Vis Spectroscopy |

| Refractive Index | n | Data not available in cited sources | Ellipsometry, Spectrophotometry |

| Extinction Coefficient | k | Data not available in cited sources | Ellipsometry, Spectrophotometry |

Note: The refractive index and extinction coefficient are wavelength-dependent. Specific values for Pb₃O₄ thin films were not available in the searched literature.

The band gap of Pb₃O₄ thin films typically falls within the visible light spectrum, making them potentially suitable for various optoelectronic applications.

Synthesis of this compound Thin Films

Several methods can be employed to synthesize Pb₃O₄ thin films. The choice of method significantly impacts the film's morphology, crystallinity, and, consequently, its optical properties.

Thermal Treatment of Electrodeposited Lead(IV) Oxide (PbO₂)

One established method involves the thermal treatment of previously electrodeposited β-PbO₂ films.

Experimental Protocol:

-

Electrodeposition of β-PbO₂: β-PbO₂ films are deposited onto a suitable substrate, such as nickel, through an electrochemical process.

-

Thermal Treatment: The deposited β-PbO₂ films are then subjected to thermal treatment in an air atmosphere.

-

Phase Transformation: Heating the β-PbO₂ films to a temperature of approximately 450°C for 24 hours leads to the conversion into tetragonal Pb₃O₄.[1]

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique for depositing thin films. While a specific detailed protocol for Pb₃O₄ was not found, a general procedure for lead oxide (PbO) films using lead nitrate as a precursor provides a foundational method that can be adapted.

General Experimental Protocol (for Lead Oxide):

-

Precursor Solution Preparation: A homogenous solution of lead nitrate (Pb(NO₃)₂) is prepared in deionized water. The molarity of the solution is a key parameter to be optimized.

-

Substrate Preparation: Glass substrates are thoroughly cleaned. A typical cleaning procedure involves washing with a cleansing agent and water, followed by immersion in chromic acid, and finally rinsing with distilled water.

-

Deposition: The precursor solution is sprayed onto a heated substrate. For lead oxide films, a substrate temperature of 250°C has been used.[2] The flow rate of the solution is another critical parameter to control film thickness and quality.[2]

-

Post-Deposition Annealing: To achieve the desired Pb₃O₄ phase, a post-deposition annealing step in an oxygen-rich atmosphere at an appropriate temperature would likely be necessary.

Chemical Bath Deposition (CBD)

Chemical bath deposition is another solution-based method suitable for producing thin films at relatively low temperatures. A general procedure for CBD is outlined below, which would require specific precursor and bath parameter optimization for Pb₃O₄.

General Experimental Protocol:

-

Substrate Cleaning: Substrates are meticulously cleaned to ensure good film adhesion. This can involve degreasing in acids (e.g., HNO₃, HCl) or using an ultrasonic bath with solvents like acetone and ethanol.

-

Precursor Solution Preparation: A chemical bath is prepared containing the precursor ions for lead and oxygen in a controlled chemical environment (pH, temperature, and complexing agents).

-

Deposition: The cleaned substrate is immersed vertically into the chemical bath. The deposition process relies on the controlled precipitation of the desired compound onto the substrate surface.

-

Drying: After deposition, the films are removed from the bath, rinsed with deionized water, and dried.

Sputtering

Sputtering is a physical vapor deposition (PVD) technique that can be used to deposit high-quality thin films. DC reactive magnetron sputtering has been reported for the growth of lead oxide films, where the oxygen flow rate is a critical parameter for phase formation.

General Experimental Parameters:

-

Target: A high-purity lead target is typically used.

-

Sputtering Gas: A mixture of an inert gas (e.g., Argon) and a reactive gas (Oxygen) is introduced into the vacuum chamber.

-

Substrate Temperature: The substrate temperature can influence the crystallinity and phase of the deposited film. A temperature above 300°C can promote crystallization.[1]

-

Oxygen Flow Rate: A high oxygen flow rate has been shown to favor the formation of the tetragonal Pb₃O₄ phase.[1]

-

RF Power: In RF sputtering, the power applied to the target influences the deposition rate and film properties.

Characterization of Optical Properties

The optical properties of the synthesized Pb₃O₄ thin films are primarily investigated using UV-Vis-NIR spectroscopy and ellipsometry.

UV-Vis-NIR Spectroscopy

This technique measures the transmittance and reflectance of the thin film over a range of wavelengths. From this data, several key optical parameters can be derived.

Experimental Workflow:

-

Sample Preparation: A Pb₃O₄ thin film is deposited on a transparent substrate (e.g., glass or quartz).

-

Measurement: The transmittance and reflectance spectra are recorded using a UV-Vis-NIR spectrophotometer.

-

Data Analysis:

-

Absorption Coefficient (α): Calculated from the transmittance and reflectance data.

-

Band Gap (Eg): Determined by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (Tauc plot).

-

Spectroscopic Ellipsometry

Ellipsometry is a highly sensitive, non-destructive technique for determining thin film thickness and optical constants (n and k).

Experimental Workflow:

-

Measurement: A polarized light beam is reflected off the surface of the Pb₃O₄ thin film at a specific angle of incidence. The change in polarization upon reflection is measured by the ellipsometer.

-

Modeling: An optical model of the sample (substrate/film/ambient) is constructed. The experimental data is then fitted to the model by varying the film thickness and the parameters of a dispersion model (e.g., Cauchy, Sellmeier) that describes the optical constants of the Pb₃O₄ film.

-

Determination of n and k: The fitting process yields the refractive index (n) and extinction coefficient (k) as a function of wavelength.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and characterization of tetra lead tetraoxide thin films.

Caption: General workflow for the synthesis of Pb₃O₄ thin films.

Caption: Workflow for the optical characterization of Pb₃O₄ thin films.

References

Unveiling the Magnetic Nature of Tetralead Tetraoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of tetra lead tetraoxide (Pb₃O₄), a compound of significant interest in various scientific and industrial fields. This document delves into the theoretical underpinnings of its magnetic properties, presents available data for related lead compounds, and outlines the detailed experimental protocols for the measurement of magnetic susceptibility.

Theoretical Framework: Understanding Diamagnetism in Tetralead Tetraoxide

This compound, also known as red lead, is a mixed-valence compound containing both lead(II) and lead(IV) ions. Its chemical formula is Pb₃O₄. The magnetic properties of a material are determined by the behavior of its electrons in an applied magnetic field. Materials are broadly classified as diamagnetic, paramagnetic, or ferromagnetic.

Based on its electronic structure, with paired electrons in the lead and oxide ions, tetra lead tetraoxide is expected to be a diamagnetic material. In diamagnetic substances, the application of an external magnetic field induces a weak magnetic field in the opposite direction, leading to repulsion. This results in a small, negative magnetic susceptibility.

Quantitative Data on the Magnetic Susceptibility of Lead Compounds

| Compound | Chemical Formula | Molar Magnetic Susceptibility (χm) (cm³/mol) |

| Lead | Pb | -23.0 x 10⁻⁶ (at 298 K) |

| Lead(II) Oxide | PbO | -42.0 x 10⁻⁶ |

| Lead(II) Phosphate | Pb₃(PO₄)₂ | -182.0 x 10⁻⁶ |

| Lead(II) Sulfate | PbSO₄ | -69.7 x 10⁻⁶ |

| Lead(II) Sulfide | PbS | -83.6 x 10⁻⁶ |

| Data sourced from comprehensive databases of magnetic properties of inorganic compounds. |

The consistently negative values of molar magnetic susceptibility for these lead compounds strongly support the assertion that tetra lead tetraoxide is also diamagnetic. The magnitude of its magnetic susceptibility is anticipated to be in a similar range.

Experimental Protocols for Determining Magnetic Susceptibility

The magnetic susceptibility of a solid powder like tetra lead tetraoxide can be experimentally determined using several well-established methods. The two most common techniques are the Gouy method and the Faraday method.

The Gouy Method

The Gouy method is a classical and widely used technique for measuring the magnetic susceptibility of a sample. It relies on measuring the apparent change in mass of a sample when it is suspended in a magnetic field.

Methodology:

-